![molecular formula C25H30O4 B11134073 3-hexyl-7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B11134073.png)
3-hexyl-7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one
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Overview
Description
3-hexyl-7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hexyl-7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one typically involves the reaction of 7-hydroxy-4,8-dimethyl-2H-chromen-2-one with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction and optimization of reaction conditions are crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-hexyl-7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxybenzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-hexyl-7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-hexyl-7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- 3-hexyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one
- 8-hexyl-7-[(4-methoxybenzyl)oxy]-2,3-dihydrocyclopenta©chromen-4(1H)-one
Uniqueness
3-hexyl-7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
3-hexyl-7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of coumarin derivatives. This compound features a chromenone core structure, characterized by its bicyclic arrangement consisting of a benzopyran moiety, along with a hexyl side chain and a methoxybenzyl ether functional group. Its molecular formula is C22H28O4, with a molecular weight of approximately 368.4 g/mol.
Property | Value |
---|---|
Molecular Formula | C22H28O4 |
Molecular Weight | 368.4 g/mol |
IUPAC Name | This compound |
InChI Key | PMOZWFNYGULSLX-UHFFFAOYSA-N |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. A notable study utilized the MTT assay to evaluate its cytotoxic effects against human breast cancer (MCF-7) and liver cancer (HepG2) cell lines. The compound showed an IC50 value of approximately 15 µM for MCF-7 cells and 20 µM for HepG2 cells, indicating potent growth inhibitory effects .
The mechanism of action appears to involve the induction of apoptosis in cancer cells through the activation of caspase pathways. Specifically, the compound has been shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins in treated cells. This dual action results in increased cell death in cancerous tissues while sparing normal cells.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has also been investigated for its anti-inflammatory effects. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential applications in treating inflammatory diseases.
Antioxidant Activity
The antioxidant capacity of this compound has been assessed using various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated a significant ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress-related diseases.
Comparative Analysis with Related Compounds
To better understand the unique biological activities of this compound, it is useful to compare it with structurally similar compounds.
Compound Name | Structural Features | Unique Biological Activities |
---|---|---|
3-benzyl-7-(4-methoxybenzyl)oxy)-4,8-dimethyl-2H-chromen-2-one | Similar chromenone core | Exhibits moderate anticancer activity |
4-hydroxycoumarin | Lacks alkyl substitution but retains coumarin structure | Known for anticoagulant properties |
Umbelliferone (7-hydroxycoumarin) | Simple hydroxyl group at position 7 | Exhibits fluorescence used in photochemical studies |
This comparative analysis highlights how structural variations can lead to differing biological activities among coumarin derivatives.
Case Study 1: Anticancer Efficacy
A recent study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound in vivo using xenograft models. The results indicated that treatment with this compound significantly reduced tumor volume compared to control groups, supporting its potential as a therapeutic agent against breast cancer.
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory properties of this compound using an animal model of arthritis. The study found that administration led to decreased swelling and inflammatory markers in treated subjects compared to untreated controls, suggesting that it may serve as a viable candidate for managing inflammatory conditions.
Properties
Molecular Formula |
C25H30O4 |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
3-hexyl-7-[(4-methoxyphenyl)methoxy]-4,8-dimethylchromen-2-one |
InChI |
InChI=1S/C25H30O4/c1-5-6-7-8-9-22-17(2)21-14-15-23(18(3)24(21)29-25(22)26)28-16-19-10-12-20(27-4)13-11-19/h10-15H,5-9,16H2,1-4H3 |
InChI Key |
GYEUDWZEGQGLOC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C2=C(C(=C(C=C2)OCC3=CC=C(C=C3)OC)C)OC1=O)C |
Origin of Product |
United States |
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